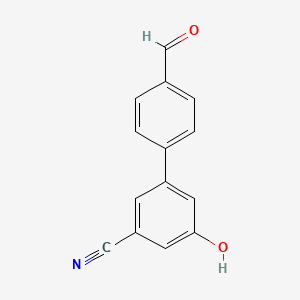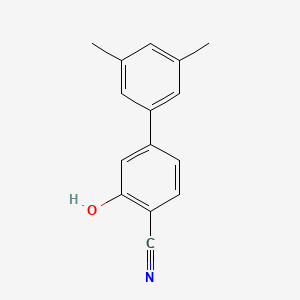
2-Cyano-5-(2,4-dimethylphenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyano-5-(2,4-dimethylphenyl)phenol, 95% (2C5DMPP) is an organic compound that is widely used in scientific research. It is a phenol derivative with a reactive cyano group and a dimethylphenyl substituent. Due to its unique chemical structure, 2C5DMPP has a number of applications in research and development.
Mecanismo De Acción
2-Cyano-5-(2,4-dimethylphenyl)phenol, 95% is a reactive compound that can react with other molecules in a number of ways. It can act as a nucleophile and react with electrophiles to form new covalent bonds. It can also act as an electrophile and react with nucleophiles to form new covalent bonds. Additionally, it can act as a catalyst and accelerate reactions without being consumed in the process.
Biochemical and Physiological Effects
2-Cyano-5-(2,4-dimethylphenyl)phenol, 95% is a relatively stable compound and is not known to have any significant biochemical or physiological effects. It is not known to be toxic or mutagenic.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Cyano-5-(2,4-dimethylphenyl)phenol, 95% is a useful reagent for laboratory experiments. It is relatively stable and has a wide range of reactivity. Additionally, it is relatively easy to synthesize and can be purified using column chromatography. However, it is also a highly reactive compound and must be handled with care.
Direcciones Futuras
The potential applications of 2-Cyano-5-(2,4-dimethylphenyl)phenol, 95% are numerous and still being explored. Possible future directions include the synthesis of novel organic compounds, the development of new fluorescent probes, and the use of 2-Cyano-5-(2,4-dimethylphenyl)phenol, 95% in drug discovery and development. Additionally, further studies are needed to better understand the mechanism of action of 2-Cyano-5-(2,4-dimethylphenyl)phenol, 95% and its potential biochemical and physiological effects.
Métodos De Síntesis
2-Cyano-5-(2,4-dimethylphenyl)phenol, 95% can be synthesized from the reaction of 2,4-dimethylphenol and cyanogen bromide. The reaction is performed in a solvent such as dimethylformamide (DMF) at a temperature of 0-10°C. The reaction is catalyzed by an acid such as p-toluenesulfonic acid (PTSA). The product is then purified by column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
2-Cyano-5-(2,4-dimethylphenyl)phenol, 95% is used in a variety of scientific research applications. It is used as a reactant in the synthesis of biologically active compounds such as benzodiazepines, tricyclic antidepressants, and anti-inflammatory agents. It is also used as a reagent in the synthesis of other organic compounds. Additionally, it is used in the synthesis of fluorescent probes, which are used in fluorescence microscopy and other imaging techniques.
Propiedades
IUPAC Name |
4-(2,4-dimethylphenyl)-2-hydroxybenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO/c1-10-3-6-14(11(2)7-10)12-4-5-13(9-16)15(17)8-12/h3-8,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTAVNGAWJSIARN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=C(C=C2)C#N)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10684658 |
Source


|
| Record name | 3-Hydroxy-2',4'-dimethyl[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10684658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-5-(2,4-dimethylphenyl)phenol | |
CAS RN |
1261982-75-5 |
Source


|
| Record name | 3-Hydroxy-2',4'-dimethyl[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10684658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














